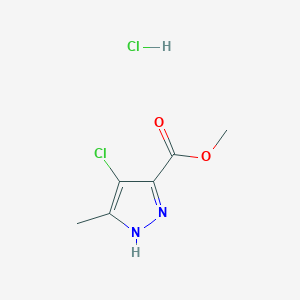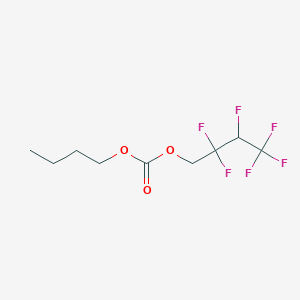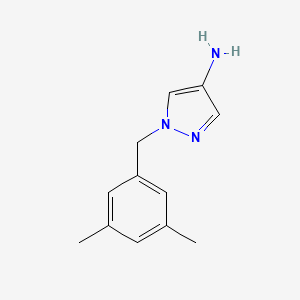
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is an organic compound with a unique structure that combines a furan ring with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Furan Ring: The pyrazole derivative is then reacted with a furan-2-carbaldehyde under suitable conditions to form the desired compound.
Common reagents used in these reactions include hydrazine, 1,3-diketones, and furan-2-carbaldehyde. The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carboxylic acid.
Reduction: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-methanol.
Substitution: 5-(1-Methyl-1H-pyrazol-4-YL)-3-bromofuran-2-carbaldehyde.
科学研究应用
Chemistry
In chemistry, 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory and anticancer agents. The pyrazole ring is a common pharmacophore in many biologically active compounds.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
相似化合物的比较
Similar Compounds
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde: Lacks the methyl group on the pyrazole ring.
5-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring.
5-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: Contains a benzene ring instead of a furan ring.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is unique due to the combination of the furan and pyrazole rings, which provides a distinct electronic structure and reactivity profile. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI 键 |
KNSVXXFTQTVXFN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)





![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)



![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)

![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)

